An In-depth Technical Guide to 2-Bromo-9,9-dioctyl-9H-fluorene
An In-depth Technical Guide to 2-Bromo-9,9-dioctyl-9H-fluorene
CAS Number: 302554-80-9
This technical guide provides a comprehensive overview of 2-Bromo-9,9-dioctyl-9H-fluorene, a key building block in the field of organic electronics. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and applications, with a focus on its role in the development of advanced organic materials.
Chemical Properties and Data
2-Bromo-9,9-dioctyl-9H-fluorene is a brominated derivative of 9,9-dioctylfluorene. The introduction of a bromine atom at the 2-position makes it a versatile intermediate for further functionalization, typically through cross-coupling reactions, to synthesize conjugated polymers and small molecules for various electronic applications.[1] The two octyl chains at the 9-position ensure good solubility in common organic solvents, facilitating solution-based processing of materials derived from it.[1]
General Information
| Property | Value | Reference |
| CAS Number | 302554-80-9 | [1] |
| Molecular Formula | C₂₉H₄₁Br | [1] |
| Molecular Weight | 469.54 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (typical for similar compounds) | [2] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 120 °C (literature) | [3][4] |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform.[3] Good solubility in common organic solvents is a key feature.[1] |
Spectroscopic and Electrochemical Properties (Estimated)
| Property | Estimated Value | Notes and References for Related Compounds |
| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), Alkyl chain protons (~0.8-2.0 ppm) | Spectra of other brominated 9,9-dialkylfluorenes show characteristic signals in these regions. |
| ¹³C NMR | Aromatic carbons (~110-155 ppm), Alkyl carbons (~14-55 ppm) | Based on general chemical shift ranges for similar aromatic and aliphatic compounds. |
| UV-Vis Absorption (λmax) | ~380-400 nm (in solution) | Poly(9,9-dihexylfluorene) absorbs in this range in chloroform.[5] |
| Photoluminescence Emission (λmax) | ~420-440 nm (in solution) | Poly(9,9-dihexylfluorene) emits blue light in this range in chloroform.[5] |
| HOMO Level | ~ -5.8 eV | The HOMO level of poly(9,9-dioctylfluorene) is in this range, which is crucial for its function as a hole-transporting material. |
| LUMO Level | ~ -2.4 eV | The LUMO level of poly(9,9-dioctylfluorene) is in this range. |
Experimental Protocols
Synthesis of 2-Bromo-9,9-dioctyl-9H-fluorene
The synthesis of 2-Bromo-9,9-dioctyl-9H-fluorene is typically achieved through a two-step process starting from 2-bromofluorene. The following is a representative experimental protocol adapted from procedures for similar 9,9-dialkylfluorenes.[6][7][8]
Step 1: Alkylation of 2-bromofluorene
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromofluorene (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.1 equivalents).
-
Solvent and Base: Add dimethyl sulfoxide (DMSO) as the solvent and a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v, several equivalents).
-
Addition of Alkylating Agent: While stirring vigorously under a nitrogen atmosphere, add 1-bromooctane (2.5-3 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like dichloromethane or ethyl acetate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane to afford 2-Bromo-9,9-dioctyl-9H-fluorene as a solid.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.
-
UV-Vis Spectroscopy: The absorption spectrum is measured using a UV-Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or THF) is prepared in a quartz cuvette.
-
Photoluminescence Spectroscopy: The emission spectrum is recorded using a fluorescence spectrophotometer. The sample is excited at its absorption maximum, and the emission is scanned over the relevant wavelength range.
-
Cyclic Voltammetry (CV): The electrochemical properties (HOMO and LUMO energy levels) are determined by cyclic voltammetry. The measurements are typically performed in a three-electrode cell containing a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.[9]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the relationship between the molecular structure of 2-Bromo-9,9-dioctyl-9H-fluorene and its resulting properties and applications in organic electronics.
Caption: Structure-Property-Application workflow for 2-Bromo-9,9-dioctyl-9H-fluorene.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Bromo-9,9-dioctyl-9H-fluorene is not widely available. However, based on the safety data for related brominated aromatic compounds and fluorene derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[10][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[10]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
This technical guide serves as a valuable resource for researchers and professionals working with 2-Bromo-9,9-dioctyl-9H-fluorene. The provided data and protocols are intended to facilitate its use in the synthesis and development of novel organic materials for advanced electronic applications.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-9,9-dioctyl fluorene CAS#: 302554-80-9 [chemicalbook.com]
- 4. 2-Bromo-9,9-dioctyl fluorene | 302554-80-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 7. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
